N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
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Description
N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O2 and its molecular weight is 408.477. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research has highlighted the synthesis and evaluation of compounds with similar structures for their anticonvulsant activity. For instance, derivatives containing triazole and benzothiazole moieties have been synthesized and shown to possess significant anticonvulsant properties with low neurotoxicity, suggesting potential therapeutic applications in epilepsy and seizure management (Liu et al., 2016).
Analgesic Properties
Compounds related to N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide have been evaluated for their analgesic properties. Studies involving N-(pyridin-4-yl)acetamides have demonstrated promising analgesic effects, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, indicating potential for the development of new pain management therapies (Fouchard et al., 2001).
Antiviral Evaluation
New derivatives have also been explored for their antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E. Certain spirothiazolidinone compounds exhibited strong antiviral activity, presenting a versatile scaffold for developing new antiviral molecules (Apaydın et al., 2020).
Receptor Antagonism
Additionally, derivatives have been identified as potent A2B adenosine receptor antagonists, showing drug-like properties and good pharmacokinetic profiles in rodent models. This suggests potential applications in treating diseases where adenosine receptor signaling plays a crucial role (Cheung et al., 2010).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-16-2-6-18(7-3-16)21-22(30)27-23(26-21)10-12-28(13-11-23)15-20(29)25-14-17-4-8-19(24)9-5-17/h2-9H,10-15H2,1H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHLVLAGMFCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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